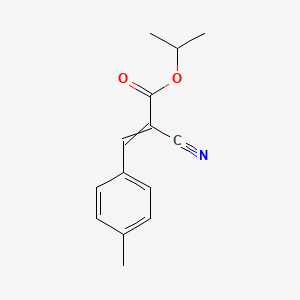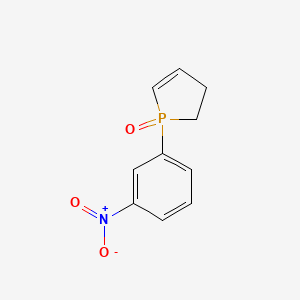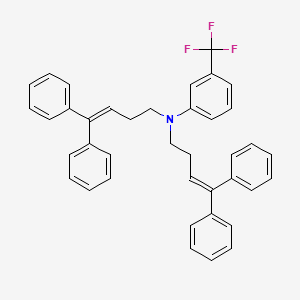![molecular formula C23H27ClN2O3S2 B12572046 3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 600122-50-7](/img/structure/B12572046.png)
3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-N-[4-(dibutiilsulfamoil)fenil]-1-benzotiofeno-2-carboxamida es un compuesto orgánico complejo que pertenece a la clase de los benzotiofenos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de benzotiofeno, un grupo carboxamida y un grupo sulfonamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cloro-N-[4-(dibutiilsulfamoil)fenil]-1-benzotiofeno-2-carboxamida generalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de benzotiofeno: El núcleo de benzotiofeno se puede sintetizar mediante una reacción de ciclización que involucra un derivado de tiofeno y un electrófilo adecuado.
Introducción del grupo carboxamida: El grupo carboxamida se introduce mediante una reacción de acoplamiento de amida, a menudo utilizando reactivos como carbodiimidas o agentes de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC).
Unión del grupo sulfonamida: El grupo sulfonamida se introduce mediante una reacción de sulfonilación, típicamente utilizando cloruros de sulfonilo y una base como trietilamina.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados, control preciso de la temperatura y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-cloro-N-[4-(dibutiilsulfamoil)fenil]-1-benzotiofeno-2-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo cloro, utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfófonos.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de benzotiofenos sustituidos.
Aplicaciones Científicas De Investigación
3-cloro-N-[4-(dibutiilsulfamoil)fenil]-1-benzotiofeno-2-carboxamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el tratamiento de enfermedades como el cáncer y las infecciones bacterianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-N-[4-(dibutiilsulfamoil)fenil]-1-benzotiofeno-2-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede unirse e inhibir la actividad de las enzimas involucradas en la proliferación celular, lo que exhibe propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
- 3-cloro-2-metilfeniltiourea
- 4-fluorofenacil bromuro
- N-(3-cloro-2-metilfenil)-4-(4-fluorofenil)-1,3-tiazol-2-amina
Unicidad
3-cloro-N-[4-(dibutiilsulfamoil)fenil]-1-benzotiofeno-2-carboxamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
600122-50-7 |
|---|---|
Fórmula molecular |
C23H27ClN2O3S2 |
Peso molecular |
479.1 g/mol |
Nombre IUPAC |
3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H27ClN2O3S2/c1-3-5-15-26(16-6-4-2)31(28,29)18-13-11-17(12-14-18)25-23(27)22-21(24)19-9-7-8-10-20(19)30-22/h7-14H,3-6,15-16H2,1-2H3,(H,25,27) |
Clave InChI |
NLGYMGUHSLFXHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)




![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)

![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)


